Pyridine-2-aldoxime

Overview

Description

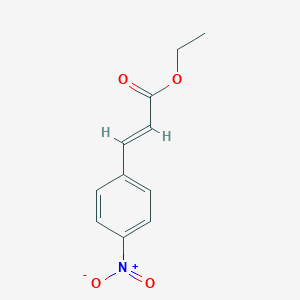

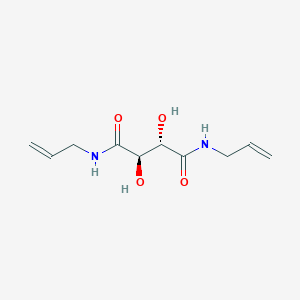

Pyridine-2-aldoxime is a chemical compound belonging to the oxime family. It is characterized by the presence of a pyridine ring substituted with an aldoxime group at the second position. This compound is known for its ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate compounds, making it a valuable antidote for organophosphate poisoning .

Mechanism of Action

Target of Action

The primary target of Pyridine-2-aldoxime, also known as Pralidoxime, is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Pralidoxime acts as an antidote to organophosphate pesticides and chemicals . Organophosphates bind to the esteratic site of AChE, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates AChE by cleaving the phosphate-ester bond formed between the organophosphate and AChE . This reactivation process allows the destruction of accumulated acetylcholine to proceed, and neuromuscular junctions to function normally again .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the reactivation of AChE, which has been inactivated by organophosphates . This reactivation allows the breakdown of accumulated acetylcholine, thereby restoring normal function at neuromuscular junctions .

Pharmacokinetics

It is known that the compound is typically administered intravenously

Result of Action

The primary result of this compound’s action is the reactivation of AChE, which has been inactivated by organophosphates . This reactivation allows the breakdown of accumulated acetylcholine, thereby restoring normal function at neuromuscular junctions . This is particularly important in cases of organophosphate poisoning, where the function of AChE is compromised .

Action Environment

It is known that the compound is typically used in cases of organophosphate poisoning , suggesting that its efficacy may be influenced by the presence and concentration of organophosphates

Biochemical Analysis

Biochemical Properties

Pyridine-2-aldoxime interacts with various enzymes and proteins. It is known to have inhibitory activity against prolyl-4-hydroxylase . This enzyme plays a crucial role in the hydroxylation of proline, a critical step in the formation of stable collagen molecules. By inhibiting this enzyme, this compound can potentially influence collagen synthesis and stability.

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that the compound can influence cell function by interacting with various enzymes and proteins. For instance, its inhibitory activity against prolyl-4-hydroxylase could potentially affect collagen synthesis, thereby influencing cell structure and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as prolyl-4-hydroxylase. By inhibiting this enzyme, this compound can potentially influence the hydroxylation of proline, a critical step in the formation of stable collagen molecules .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-aldoxime can be synthesized through the reaction of pyridine-2-carboxaldehyde with hydroxylamine. The reaction typically occurs in methanol or ethanol, with hydroxylamine hydrochloride as the reagent . The resulting product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In industrial settings, this compound is produced by treating pyridine-2-carboxaldehyde with hydroxylamine under controlled conditions. The reaction is often carried out in large reactors with precise temperature and pH control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-aldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.

Reduction: Reduction of this compound can yield pyridine-2-methanol.

Substitution: It can participate in nucleophilic substitution reactions, forming quaternary salts when reacted with alkyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Alkyl halides such as methyl iodide are used under neutral or basic conditions.

Major Products Formed:

Oxidation: Pyridine-2-carboxylic acid.

Reduction: Pyridine-2-methanol.

Substitution: Quaternary ammonium salts.

Scientific Research Applications

Pyridine-2-aldoxime has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It serves as a reactivator of acetylcholinesterase, making it crucial in studies related to nerve agents and pesticides.

Comparison with Similar Compounds

Obidoxime: Another oxime compound used for reactivating acetylcholinesterase inhibited by organophosphates.

Uniqueness: Pyridine-2-aldoxime is unique due to its specific binding affinity and reactivation efficiency for acetylcholinesterase. While similar compounds like pralidoxime and obidoxime share this property, this compound’s structural simplicity and ease of synthesis make it a preferred choice in certain applications .

Properties

IUPAC Name |

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-69-8, 1193-96-0 | |

| Record name | Pyridine-2-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-ALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pyridine-2-aldoxime?

A1: this compound functions as an antidote for poisoning by organophosphate compounds, such as insecticides and nerve agents. It acts by reactivating the enzyme acetylcholinesterase (AChE), which is crucial for nerve impulse transmission. Organophosphates inhibit AChE by binding to its active site, leading to an accumulation of acetylcholine and subsequent disruption of nerve function. This compound, being a strong nucleophile, binds to the phosphorus atom of the organophosphate-AChE complex, displacing the organophosphate and restoring the enzyme's activity. []

Q2: How does the reactivation of acetylcholinesterase by this compound manifest in vivo?

A2: Reactivation of acetylcholinesterase by this compound leads to a reduction in the levels of acetylcholine at the neuromuscular junctions and other cholinergic synapses. This alleviates the symptoms of organophosphate poisoning, which can include muscle weakness, paralysis, respiratory failure, and seizures. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H6N2O, and its molecular weight is 122.12 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Common spectroscopic techniques employed for characterizing this compound and its metal complexes include:

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, particularly the characteristic stretching frequencies of C=N, N-O, and O-H bonds. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the electronic transitions within the molecule and is useful in studying the formation and properties of metal complexes. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding in this compound and its derivatives. []

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research primarily focuses on this compound's role as an organophosphate antidote. While it acts to reactivate an enzyme, this action is generally considered stoichiometric rather than catalytic. There is no evidence suggesting catalytic applications of this compound in the given research.

Q6: Have computational chemistry methods been applied to this compound research?

A6: Yes, computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been used to study the electronic structures and spectroscopic properties of this compound complexes, particularly with rhenium(I) tricarbonyl. []

Q7: How does modifying the structure of this compound affect its activity?

A7: Research indicates that structural modifications to this compound can significantly impact its AChE reactivating potency. For example:

- Quaternization: Converting this compound to its quaternary ammonium salt, like the methiodide (2-PAM), significantly enhances its ability to penetrate the blood-brain barrier and reactivate AChE in the central nervous system. [, , ]

- Oxime Group Position: The position of the hydroxyiminomethyl group on the pyridine ring influences activity. This compound methiodide is considerably more potent than the 4-isomer. []

- Substitutions: Introducing various substituents on the pyridine ring or the oxime group can alter the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its binding affinity to the inhibited AChE and its reactivation kinetics. [, , ]

Q8: What are some formulation strategies to enhance the bioavailability of this compound?

A8: Research highlights the use of transdermal delivery systems, such as transfersomes, to improve the bioavailability and effectiveness of this compound. These systems encapsulate the drug within lipid vesicles, facilitating its penetration through the skin and into the bloodstream. []

Q9: Are there specific SHE regulations regarding the handling and use of this compound?

A9: While the provided research doesn't explicitly detail specific SHE regulations, as a potent pharmaceutical, handling this compound necessitates standard safety precautions, including appropriate personal protective equipment, proper ventilation, and adherence to safe handling and disposal protocols.

Q10: How is this compound metabolized and excreted from the body?

A10: While specific details regarding this compound metabolism weren't provided, studies suggest that a significant portion is excreted unchanged in the urine. []

Q11: What in vivo models have been used to evaluate the efficacy of this compound in organophosphate poisoning?

A11: Research demonstrates the use of rodent models, such as mice and rats, to assess the efficacy of this compound in counteracting organophosphate poisoning. These studies typically involve administering a lethal dose of an organophosphate followed by treatment with this compound, with survival rates and AChE reactivation levels being key efficacy endpoints. [, , , ]

Q12: Has this compound been tested in human clinical trials for organophosphate poisoning?

A12: Yes, this compound, particularly its methiodide salt (2-PAM), has been used clinically for decades as an antidote for organophosphate poisoning in humans. Early clinical studies demonstrated its effectiveness in reactivating AChE and reversing the toxic effects of organophosphate insecticides. [, ]

Q13: What are the known toxicological effects of this compound?

A13: While generally considered safe and well-tolerated as an antidote, this compound, particularly at high doses, can produce side effects such as dizziness, blurred vision, headache, and nausea. []

Q14: Are there any specific drug delivery strategies employed to target this compound to the central nervous system?

A14: The development of quaternary ammonium salts of this compound, such as the methiodide (2-PAM), represents a drug delivery strategy to enhance its penetration across the blood-brain barrier and reach the central nervous system. [, , ] Additionally, research highlights the exploration of transdermal delivery systems, like transfersomes, for improved bioavailability and sustained drug release. []

Q15: Are there any specific biomarkers used to monitor the effectiveness of this compound treatment?

A15: Blood cholinesterase activity is a key biomarker used to assess both the severity of organophosphate poisoning and the effectiveness of this compound therapy. [, , ] Reactivation of cholinesterase following this compound administration indicates successful antidote activity.

Q16: What analytical techniques are used to quantify this compound in biological samples?

A16: Several analytical techniques can be used to quantify this compound in biological samples, including:

- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies different components within a mixture based on their interactions with a stationary phase and a mobile phase. []

- Electrochemical Methods: Techniques like voltammetry, particularly square wave voltammetry, utilize the electrochemical properties of this compound for its detection and quantification. [, , ]

- Alternatives and Substitutes: Research continues to explore alternative or improved AChE reactivators with enhanced efficacy, safety profiles, and broader-spectrum activity against various organophosphates. []

Q17: When was this compound first synthesized and recognized for its antidotal properties?

A17: this compound was first synthesized in the mid-20th century, and its potential as an antidote for organophosphate poisoning was recognized shortly thereafter. The discovery and development of this compound and related oximes marked a significant advancement in the treatment of organophosphate poisoning, offering a specific antidote to counteract the life-threatening effects of these chemicals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.